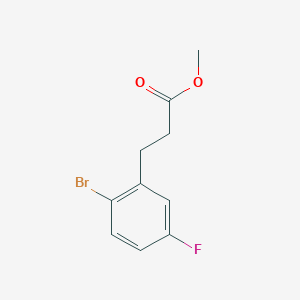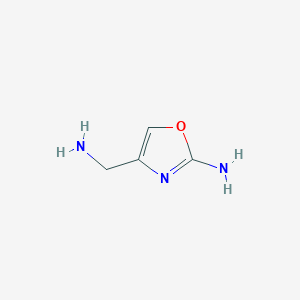
(R)-2-(Aminomethyl)pentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido ®-2-(aminometil)pentanoico, también conocido como L-leucina, es un aminoácido esencial que juega un papel crucial en la síntesis de proteínas y varias funciones metabólicas. Es uno de los aminoácidos de cadena ramificada, que son vitales para la reparación y el crecimiento muscular. Este compuesto se encuentra naturalmente en muchos alimentos ricos en proteínas, como carne, productos lácteos y legumbres.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La síntesis del ácido ®-2-(aminometil)pentanoico se puede lograr a través de varios métodos. Un enfoque común es la síntesis de Strecker, que implica la reacción de un aldehído con amoníaco y cianuro de hidrógeno para formar un α-aminonitrilo, seguido de hidrólisis para producir el aminoácido . Otro método implica el uso de procesos enzimáticos, donde enzimas específicas catalizan la conversión de moléculas precursoras en ácido ®-2-(aminometil)pentanoico.
Métodos de Producción Industrial: La producción industrial de ácido ®-2-(aminometil)pentanoico típicamente implica procesos de fermentación utilizando microorganismos como Corynebacterium glutamicum. Estos microorganismos están genéticamente modificados para sobreproducir el aminoácido, que luego se extrae y purifica para diversas aplicaciones.
Análisis De Reacciones Químicas
Tipos de Reacciones: El ácido ®-2-(aminometil)pentanoico sufre varios tipos de reacciones químicas, que incluyen:
Oxidación: El aminoácido se puede oxidar para formar cetoácidos.
Reducción: Las reacciones de reducción pueden convertir el grupo amino en otros grupos funcionales.
Sustitución: El grupo amino se puede sustituir con otros grupos mediante reacciones de sustitución nucleofílica.
Reactivos y Condiciones Comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: A menudo se utilizan agentes reductores como el hidruro de litio y aluminio.
Sustitución: Los reactivos como los haluros de alquilo se pueden utilizar para reacciones de sustitución.
Principales Productos Formados:
Oxidación: Cetoácidos.
Reducción: Aminoalcoholes.
Sustitución: Diversos aminoácidos sustituidos.
Aplicaciones Científicas De Investigación
El ácido ®-2-(aminometil)pentanoico tiene una amplia gama de aplicaciones en investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de péptidos y proteínas.
Biología: El aminoácido es esencial para estudiar la estructura y función de las proteínas.
Medicina: Se utiliza en suplementos nutricionales para apoyar el crecimiento y reparación muscular.
Industria: Se utiliza en la producción de aditivos alimentarios y productos farmacéuticos
Mecanismo De Acción
El mecanismo de acción principal del ácido ®-2-(aminometil)pentanoico implica su papel en la síntesis de proteínas. Activa la vía de la diana mamífera de la rapamicina (mTOR), que es crucial para el crecimiento celular y la síntesis de proteínas. El aminoácido se une a receptores y enzimas específicos, facilitando la traducción del ARNm a proteínas .
Compuestos Similares:
L-isoleucina: Otro aminoácido de cadena ramificada con funciones similares pero diferentes vías metabólicas.
L-valina: También un aminoácido de cadena ramificada, esencial para el metabolismo muscular y la reparación de tejidos.
Singularidad: El ácido ®-2-(aminometil)pentanoico es único debido a su papel específico en la activación de la vía mTOR, que no está tan influenciado por otros aminoácidos de cadena ramificada. Esto lo hace particularmente importante para la síntesis de proteínas musculares y la regulación metabólica .
Comparación Con Compuestos Similares
L-Isoleucine: Another branched-chain amino acid with similar functions but different metabolic pathways.
L-Valine: Also a branched-chain amino acid, essential for muscle metabolism and tissue repair.
Uniqueness: ®-2-(Aminomethyl)pentanoic acid is unique due to its specific role in activating the mTOR pathway, which is not as prominently influenced by other branched-chain amino acids. This makes it particularly important for muscle protein synthesis and metabolic regulation .
Propiedades
Fórmula molecular |
C6H13NO2 |
|---|---|
Peso molecular |
131.17 g/mol |
Nombre IUPAC |
(2R)-2-(aminomethyl)pentanoic acid |
InChI |
InChI=1S/C6H13NO2/c1-2-3-5(4-7)6(8)9/h5H,2-4,7H2,1H3,(H,8,9)/t5-/m1/s1 |
Clave InChI |
SPVZHUGRMDRKAC-RXMQYKEDSA-N |
SMILES isomérico |
CCC[C@H](CN)C(=O)O |
SMILES canónico |
CCCC(CN)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Oxa-6-azaspiro[3.4]octane hydrochloride](/img/structure/B11924326.png)
![(1-((2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-2-butyl-4-chloro-1H-imidazol-5-yl)methyl hydrogen carbonate](/img/structure/B11924328.png)
![1H-Pyrrolo[3,4-D]pyrimidin-4-OL](/img/structure/B11924343.png)


![6-Methyl-4-oxa-5-azaspiro[2.4]hept-5-ene](/img/structure/B11924366.png)








